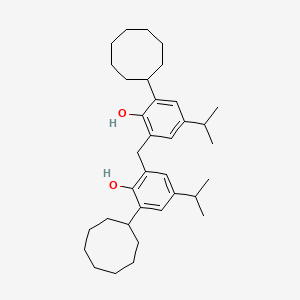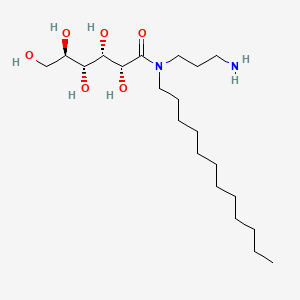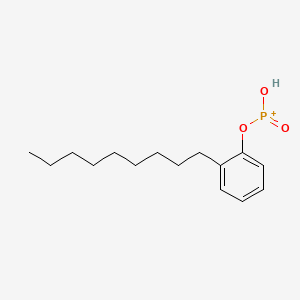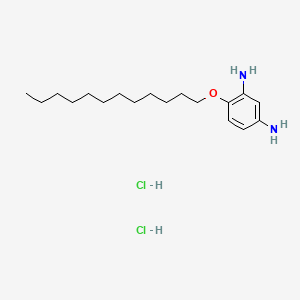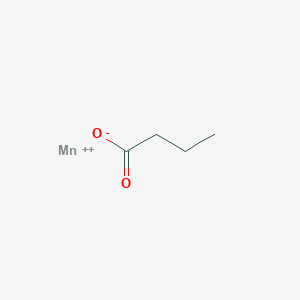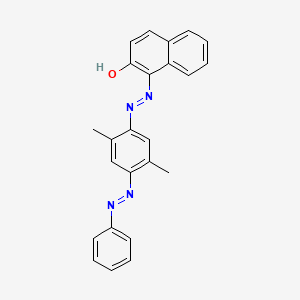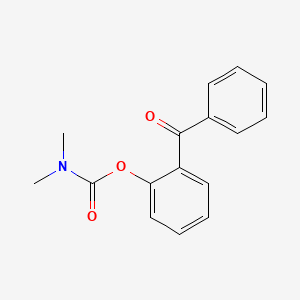
(2-benzoylphenyl) N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-benzoylphenyl) N,N-dimethylcarbamate is an organic compound with the molecular formula C16H15NO3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-benzoylphenyl) N,N-dimethylcarbamate typically involves the reaction of 2-benzoylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride . The general reaction scheme is as follows:
[ \text{2-benzoylphenol} + \text{dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the synthesis of carbamates often involves the use of phosgene-free methods to enhance safety and reduce environmental impact. One such method involves the reaction of amines with organic carbonates like dimethyl carbonate, which is a safer and greener alternative .
Analyse Des Réactions Chimiques
Types of Reactions
(2-benzoylphenyl) N,N-dimethylcarbamate can undergo various chemical reactions, including:
Reduction: This reaction involves the gain of electrons or hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(2-benzoylphenyl) N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of (2-benzoylphenyl) N,N-dimethylcarbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylcarbamate: A simpler carbamate with similar inhibitory properties.
2-benzoylphenyl carbamate: Lacks the dimethylamino group but shares the benzoylphenyl structure.
Phenyl N,N-dimethylcarbamate: Similar structure but with a phenyl group instead of a benzoylphenyl group.
Uniqueness
(2-benzoylphenyl) N,N-dimethylcarbamate is unique due to its specific structure, which combines the benzoylphenyl moiety with the N,N-dimethylcarbamate group
Propriétés
Numéro CAS |
74537-09-0 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(2-benzoylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C16H15NO3/c1-17(2)16(19)20-14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clé InChI |
MRSOKSKHABANOP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


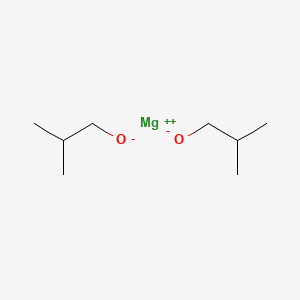

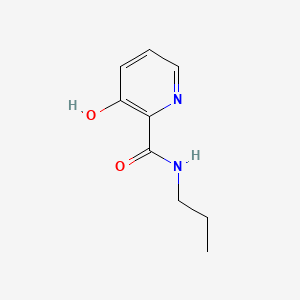

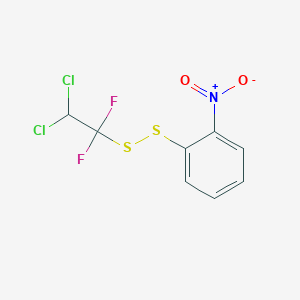

![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
